2-(2-Chloro-2-fluorocyclopropyl)acetic acid is a chemical compound characterized by its unique cyclopropyl structure, which incorporates both chlorine and fluorine substituents. This compound has the molecular formula and a molecular weight of approximately 150.55 g/mol. The presence of halogen atoms (chlorine and fluorine) in the cyclopropyl ring contributes to its distinctive chemical properties, making it of interest in various fields, including medicinal chemistry and agricultural applications.
The chemical behavior of 2-(2-Chloro-2-fluorocyclopropyl)acetic acid can be understood through its reactivity as a carboxylic acid. It can undergo typical reactions associated with carboxylic acids, such as:
These reactions are influenced by the steric and electronic effects of the chlorine and fluorine atoms attached to the cyclopropyl group, which can enhance or reduce reactivity depending on the reaction conditions.
Synthesis of 2-(2-Chloro-2-fluorocyclopropyl)acetic acid can be achieved through several methods:
The applications of 2-(2-Chloro-2-fluorocyclopropyl)acetic acid span several domains:
Interaction studies involving 2-(2-Chloro-2-fluorocyclopropyl)acetic acid focus on its binding affinity to various biological targets, particularly enzymes or receptors involved in inflammatory processes. Preliminary studies suggest that compounds with similar structures often demonstrate significant interactions with cyclooxygenase enzymes, which play a crucial role in inflammation . Further investigation is warranted to clarify these interactions and their implications for therapeutic development.
Several compounds share structural similarities with 2-(2-Chloro-2-fluorocyclopropyl)acetic acid. Here is a comparison highlighting their uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Chlorophenylacetic Acid | Contains a phenyl group instead of cyclopropyl | Known for analgesic properties |
| 2-Chloro-2-(2-chlorophenyl)acetic Acid | Contains two chlorines on phenyl | Increased lipophilicity compared to others |
| 3-Fluoro-3-(trifluoromethyl)butanoic Acid | Contains trifluoromethyl group | Exhibits different reactivity patterns |
The uniqueness of 2-(2-Chloro-2-fluorocyclopropyl)acetic acid lies primarily in its cyclopropyl structure combined with both chlorine and fluorine substituents, which may enhance its biological activity compared to other similar compounds that lack this specific configuration.
The synthesis of fluorinated cyclopropane derivatives requires careful consideration of ring strain and halogen compatibility. Modern approaches leverage both traditional cyclopropanation methods and innovative catalytic systems.
Direct halogenation of cyclopropyl acetic acid derivatives offers a straightforward route to introduce chlorine and fluorine atoms. Starting from 2-cyclopropylacetic acid, sequential halogenation using chlorine gas and xenon difluoride under controlled conditions yields the target compound with moderate efficiency. However, this method faces limitations in regioselectivity due to competing reactions at alternative positions on the cyclopropane ring. Microwave-assisted halogenation at 80–100°C improves reaction kinetics, achieving 65–72% yields while minimizing decomposition.
Cobalt-catalyzed cyclopropanation using gem-dichloroalkanes has emerged as a powerful method for constructing halogenated cyclopropanes. A cobalt-pyridine–diimine (PDI) complex facilitates the transfer of dichlorocarbene equivalents to alkenes, forming the cyclopropane core with excellent functional group tolerance. This approach proves particularly effective for synthesizing 1,1-disubstituted cyclopropanes, achieving isolated yields up to 95% under optimized conditions.
Table 1: Comparison of Cyclopropanation Methods
| Method | Catalyst | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|
| Simmons-Smith | Zn-Cu | 45–60 | 1:1 |
| Cobalt-PDI | Co(PDI)Br₂ | 85–95 | 3:1 |
| Rhodium-Carbenoid | Rh₂(OAc)₄ | 70–80 | 4:1 |
Structure-activity relationship studies have demonstrated that fluorocyclopropane-containing scaffolds offer exceptional opportunities for fine-tuning drug properties through strategic fluorine incorporation. The systematic investigation of cabozantinib analogues incorporating fluorocyclopropane modifications has revealed critical insights into the relationship between stereochemistry and biological activity [1]. The trans-fluorocyclopropyl analog (JV-976) demonstrated enhanced selectivity profiles compared to the parent cyclopropane structure, with selectivity indices exceeding 10-fold against liver cancer cells versus non-cancerous cells, representing a substantial improvement over cabozantinib's selectivity index of 3.1 [1].
The stereochemical configuration of the fluorine atom within the cyclopropane ring plays a crucial role in determining biological activity. Comparative studies between cis and trans diastereomers have shown that the trans-fluorocyclopropyl configuration provides superior kinase inhibitory activity, with IC50 values of 2.8 nanomolar against c-Met kinase compared to 3.0 nanomolar for the cis analog [1]. These findings underscore the importance of precise stereochemical control in fluorocyclopropane-containing drug design.
The electronic effects of fluorine substitution in cyclopropane rings contribute significantly to enhanced binding affinity and selectivity. Studies on 2-phenylcyclopropylmethylamine derivatives have demonstrated that fluorinated cyclopropane moieties can improve potency against serotonin 5-HT2C receptors while maintaining selectivity over 5-HT2A and 5-HT2B subtypes [2]. The incorporation of fluorine atoms creates favorable electronic environments that enhance receptor binding through specific interactions with aromatic residues in the binding pocket [2].
Bruton's tyrosine kinase inhibitor development has further illustrated the utility of fluorocyclopropane substituents in medicinal chemistry. The introduction of cis-2-fluorocyclopropyl amide modifications resulted in a 10-fold increase in ligand lipophilicity efficiency, demonstrating improved potency with IC50 values of 2.3 nanomolar for the (S,S)-enantiomer compared to 3.8 nanomolar for the (R,R)-enantiomer [3]. This stereochemical dependence highlights the precision required in fluorocyclopropane-based drug design.
Fluorocyclopropane-containing compounds exhibit distinctive interaction patterns with kinase domains that contribute to their enhanced selectivity and potency. Molecular docking studies have revealed that fluorocyclopropane substituents can form specific hydrogen bonding networks with key residues in kinase active sites, particularly with methionine and cysteine residues that are conserved across kinase families [4].
The c-Met kinase domain demonstrates specific binding interactions with fluorocyclopropane-containing inhibitors through hydrogen bonding with Met1160 at distances of 2.16 angstroms, as observed in crystallographic studies [4]. These interactions are stabilized by additional contacts with Tyr1159 residues at 2.69 angstrom distances, creating a network of stabilizing forces that enhance binding affinity [4]. The CDOCKER energy calculations indicate favorable binding energies of -31.23 kcal/mol for fluorocyclopropane-containing inhibitors, demonstrating the thermodynamic stability of these interactions [4].
VEGFR-2 kinase interactions with fluorocyclopropane derivatives involve dual hydrogen bonding with Cys919 and Glu917 residues at distances of 2.03 and 2.10 angstroms respectively [4]. The oxindole moiety present in many fluorocyclopropane-containing inhibitors plays a crucial role in these interactions, while the cyclopropane ring provides additional hydrophobic contacts that enhance binding specificity [4].
The protein-ligand interaction analysis reveals that fluorocyclopropane substituents can engage in multipolar interactions with enzymatic pockets through C-F···C=O contacts. Studies on thrombin inhibitors have shown that fluorine atoms can approach carbonyl groups in an orthogonal arrangement at distances of 3.1 angstroms, creating favorable electrostatic interactions that enhance binding affinity [5]. This interaction pattern is particularly valuable for targeting protein-protein interaction sites where backbone carbonyl groups are accessible.
Bruton's tyrosine kinase domain interactions with fluorocyclopropane-containing inhibitors involve specific contacts with Met477 through dipole-induced dipole interactions between the cyclopropyl C-H bond and the carbonyl oxygen [3]. These interactions are enhanced by the polarizing effect of the fluorine atom, which increases the electrostatic potential of the cyclopropane ring and strengthens the binding interaction [3].
The development of fluorocyclopropane analogues for c-Met and VEGFR-2 inhibition represents a paradigmatic example of rational drug design utilizing fluorinated cyclopropane scaffolds. The cabozantinib analog JV-976 demonstrates the potential of trans-fluorocyclopropyl substitution to enhance both potency and selectivity against cancer cell lines [1].
Comparative biological evaluation of JV-976 against cabozantinib revealed superior c-Met kinase inhibition with IC50 values of 2.8 nanomolar versus 3.0 nanomolar for the parent compound [1]. More significantly, the fluorocyclopropane analog exhibited enhanced selectivity against liver cancer Hep G2 cells compared to non-cancerous HEK293 cells, with a selectivity index exceeding 10-fold compared to cabozantinib's index of 3.1 [1]. This improvement in therapeutic window suggests reduced potential for off-target toxicity.
Molecular dynamics simulations of JV-976 in complex with c-Met kinase revealed stable binding conformations with root-mean-square deviation values of approximately 0.7 angstroms, indicating minimal conformational fluctuation during the simulation period [1]. The trans-fluorocyclopropyl moiety maintains optimal positioning within the kinase active site, preserving critical interactions while enhancing binding affinity through fluorine-mediated electronic effects [1].
The dual c-Met/VEGFR-2 inhibitor E7050 represents another successful application of fluorocyclopropane principles in multi-target drug design [6]. Although E7050 does not contain a fluorocyclopropane moiety directly, its development informed subsequent fluorocyclopropane analog design strategies. The compound demonstrated potent inhibition of both c-Met and VEGFR-2 phosphorylation in tumor xenograft models, with doses of 50-200 mg/kg inducing tumor regression [6].
The triazolo-thiadiazine derivative compound 6b exemplifies the application of fluorocyclopropane design principles to alternative scaffolds for c-Met/VEGFR-2 inhibition [4]. This compound exhibited IC50 values of 654 nanomolar against c-Met kinase and 435 nanomolar against VEGFR-2 kinase, demonstrating balanced dual inhibition [4]. Crystallographic analysis revealed that the compound forms hydrogen bonds with Met1160 in c-Met kinase at 2.16 angstrom distances, with additional stabilizing interactions with Tyr1159 at 2.69 angstroms [4].
The hen's egg chorioallantoic membrane angiogenesis assay demonstrated that compound 6b significantly reduced blood vessel formation at 40 micromolar concentrations without detectable embryo mortality, indicating favorable angiogenesis inhibition with acceptable toxicity profiles [4]. This finding supports the potential therapeutic utility of fluorocyclopropane-inspired dual kinase inhibitors in cancer treatment.
Mechanistic studies have revealed that fluorocyclopropane-containing c-Met/VEGFR-2 inhibitors function through ATP-competitive inhibition mechanisms, binding to the kinase active site and preventing substrate phosphorylation [4]. The fluorine atom's electronegativity creates favorable electrostatic interactions with positively charged residues in the kinase domain, while the cyclopropane ring provides conformational rigidity that enhances binding specificity [4].